molecular formula C13H13NO B1344204 3-(1-Naphthyloxy)azetidine CAS No. 782433-54-9

3-(1-Naphthyloxy)azetidine

Cat. No. B1344204
CAS RN: 782433-54-9
M. Wt: 199.25 g/mol
InChI Key: FDAXLMTUXIJIFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides . A general synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular formula of 3-(1-Naphthyloxy)azetidine is C13H13NO. The molecular weight is 199.25 g/mol.


Chemical Reactions Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder. It is soluble in polar solvents such as water, ethanol, and acetone.

Scientific Research Applications

Neuroprotective Applications

Studies have demonstrated the neuroprotective effects of azetidine derivatives in models of brain injury. For example, KHG26792, a compound related to “3-(1-Naphthyloxy)azetidine,” showed significant neuroprotective properties in a model of ischemia/reperfusion (I/R) brain injury. This compound improved neurological deficits, reduced brain edema, and suppressed apoptosis. The protective mechanism was associated with attenuation of inflammation, oxidative stress, and enhancement of brain energy metabolism (Eun-A Kim et al., 2017).

Anti-inflammatory and Immunomodulatory Effects

Azetidine derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, KHG26792 has been reported to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, a type of immune cell in the brain. This activity suggests a potential for treating conditions related to microglial activation and inflammation (Eun-A Kim et al., 2015).

Synthesis and Chemical Properties

The synthesis and investigation of azetidine derivatives have been a focus of research due to their potential as building blocks in medicinal chemistry. For example, the synthesis of 3,3-Diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts reaction has been described, highlighting the utility of azetidines in accessing new chemical spaces for drug discovery (C. Denis et al., 2018). Furthermore, azetidines have been identified as valuable motifs in drug development, especially due to their ability to undergo various synthetic transformations, leading to novel functionalized compounds (S. Stankovic et al., 2013).

Pharmacological Evaluation

Azetidine derivatives have also been synthesized and evaluated for their pharmacological potential. For instance, 2-naphthyloxy derivatives of N,N-substituted acetamides have shown significant antiamnesic activity, suggesting their utility in developing therapeutic agents for memory enhancement and treatment of CNS disorders (P. Piplani et al., 2004).

Mechanism of Action

While the mechanism of action for 3-(1-Naphthyloxy)azetidine is not explicitly mentioned in the search results, azetidines in general are known to display a diverse range of pharmacological activities . They are used in drug discovery due to their desirable pharmacokinetic effects .

Safety and Hazards

The safety data sheet for a related compound, Ethyl 3-(1-azetidinyl)propionate, indicates that it is a combustible liquid and causes serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-naphthalen-1-yloxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAXLMTUXIJIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625714
Record name 3-[(Naphthalen-1-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

782433-54-9
Record name 3-[(Naphthalen-1-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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